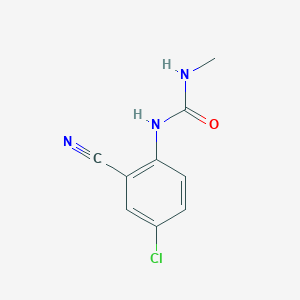
(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole
Vue d'ensemble
Description
(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole is a compound that features a pyrrolidine ring attached to an indole structure
Méthodes De Préparation
The synthesis of (R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole typically involves the reaction of indole with N-methylpyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the indole, followed by the addition of N-methylpyrrolidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using electrophilic reagents. Common reagents include halogens and sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions may introduce various functional groups onto the indole ring.
Applications De Recherche Scientifique
(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of (R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, modulating their activity. The indole structure allows for interactions with biological macromolecules, influencing pathways involved in cell signaling and metabolism. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole can be compared with other similar compounds, such as:
3-(N-methylpyrrolidin-2-ylmethyl)-1H-pyrrole: This compound has a pyrrole ring instead of an indole ring, leading to different chemical and biological properties.
3-(N-methylpyrrolidin-2-ylmethyl)-1H-benzimidazole: The benzimidazole ring provides different electronic and steric effects compared to the indole ring.
3-(N-methylpyrrolidin-2-ylmethyl)-1H-quinoline: The quinoline ring introduces additional aromaticity and potential for interactions with biological targets.
The uniqueness of this compound lies in its specific combination of the pyrrolidine and indole structures, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C14H18N2 |
|---|---|
Poids moléculaire |
214.31 g/mol |
Nom IUPAC |
3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole |
InChI |
InChI=1S/C14H18N2/c1-16-8-4-5-12(16)9-11-10-15-14-7-3-2-6-13(11)14/h2-3,6-7,10,12,15H,4-5,8-9H2,1H3 |
Clé InChI |
HCTCDEAMCNSARD-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1CC2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
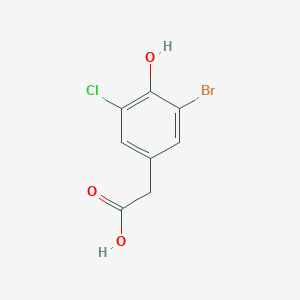

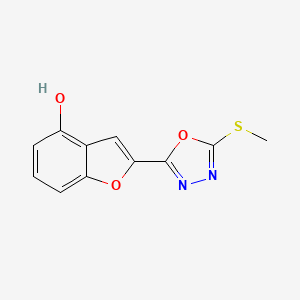

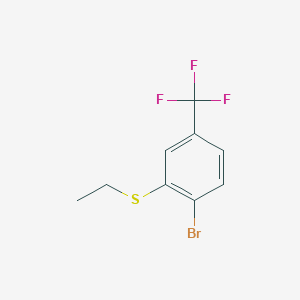
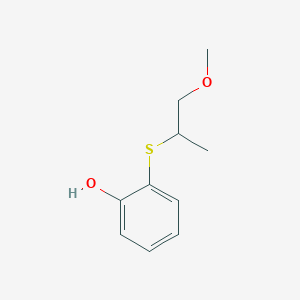
![2-azetidin-3-yloctahydro-6H-pyrido[1,2-a]pyrazin-6-one](/img/structure/B8303030.png)

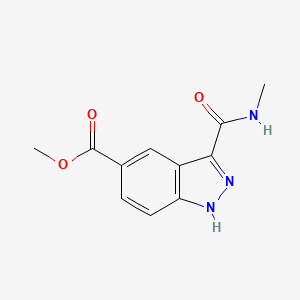
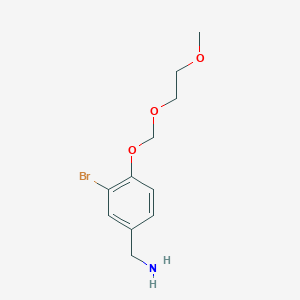

![4-Methylamino-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8303080.png)
![2-[(Furan-2-ylmethyl)amino]-5,6,7,8-tetrahydroquinoline-3-carboxylic acid](/img/structure/B8303085.png)
